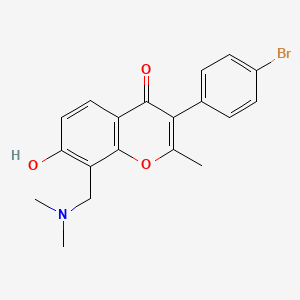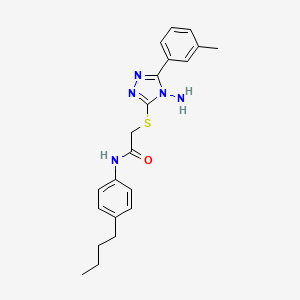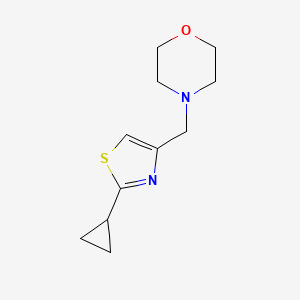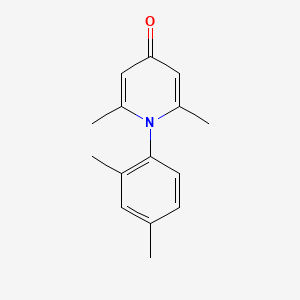
4-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule. It contains a fluorobenzyl group, a bromophenyl group, and a triazole group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the fluorobenzyl and bromophenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the triazole ring likely serving as the core of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the halogen atoms (fluorine and bromine) and the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the triazole ring could affect its polarity, solubility, and stability .科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : A range of triazole derivatives, including those with 4-fluorobenzyl groups, have been synthesized through various chemical reactions. For example, compounds with α-ketoester functionality and phenyl substituents have been synthesized, characterized by spectroscopic and X-ray methods, and analyzed for their molecular interactions using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020). Such detailed characterizations facilitate understanding of the molecular structures and interactions important for further applications in medicinal chemistry and materials science.
Crystallography and Molecular Interaction : The crystal structures of triazole derivatives have been extensively studied, revealing the importance of non-classical intermolecular hydrogen bonds in their crystalline forms. These studies provide insights into the molecular conformations and interaction patterns that could influence the physical properties and biological activities of these compounds (Chia et al., 2014).
Biological Activities
Antimicrobial and Antioxidant Properties : Benzimidazole derivatives containing triazole rings have been investigated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some compounds showed significant activities, suggesting their potential as therapeutic agents (Menteşe et al., 2015).
Anticonvulsant Activity : Novel triazolone derivatives have been synthesized and evaluated for their anticonvulsant activities, showing promising results compared to existing medications. Such findings are crucial for the development of new anticonvulsant drugs (Zheng et al., 2013).
Diuretic Activity : Research into 1,2,4-triazole derivatives has also revealed compounds with diuretic and antidiuretic effects, highlighting the diverse biological activities that these molecules can exhibit (Kravchenko, 2018).
Anticancer Agents : The synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles from triazole precursors and their screening for anticancer properties have identified compounds with in vitro anticancer activity, underscoring the potential of triazole derivatives in cancer therapy (Bhat et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O2/c1-11-16(17(23)24-10-12-2-6-14(19)7-3-12)20-21-22(11)15-8-4-13(18)5-9-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIHHOBBYOKDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2589579.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2589581.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2589583.png)


![2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2589591.png)

![1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589593.png)

![N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2589596.png)
![N-(2-ethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589598.png)
![5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2589599.png)
